molecular formula C7H12O2 B092017 1-Propyne, 3-(1-ethoxyethoxy)- CAS No. 18669-04-0

1-Propyne, 3-(1-ethoxyethoxy)-

Cat. No.: B092017
CAS No.: 18669-04-0
M. Wt: 128.17 g/mol
InChI Key: QKBBTQJLUGADEG-UHFFFAOYSA-N
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Description

1-Propyne, 3-(1-ethoxyethoxy)- is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Biological Activity

1-Propyne, 3-(1-ethoxyethoxy)-, identified by its CAS number 18669-04-0, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant case studies.

1-Propyne, 3-(1-ethoxyethoxy)- is an alkyne derivative characterized by its ethoxyethoxy group, which may influence its solubility and reactivity. Its molecular structure can be depicted as follows:

C5H10O2\text{C}_5\text{H}_{10}\text{O}_2

This structural configuration suggests potential interactions with biological systems, particularly in terms of enzyme activity and cellular processes.

Biological Activity Overview

The biological activity of 1-Propyne, 3-(1-ethoxyethoxy)- can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the ethoxyethoxy group may enhance membrane permeability, allowing for greater interaction with microbial cells.
  • Cytotoxicity : Research indicates that certain alkyne compounds can induce cytotoxic effects in cancer cell lines. This raises the possibility that 1-Propyne, 3-(1-ethoxyethoxy)- may possess similar properties, warranting further investigation into its mechanism of action.
  • Enzyme Inhibition : There is evidence that alkynes can act as enzyme inhibitors. Understanding whether 1-Propyne, 3-(1-ethoxyethoxy)- interacts with specific enzymes could provide insights into its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antimicrobial Properties

A study conducted on related compounds demonstrated that alkynes exhibit significant antimicrobial activity against various strains of bacteria. For instance, a derivative similar to 1-Propyne, 3-(1-ethoxyethoxy)- showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus.

Case Study 2: Cytotoxic Effects

In vitro experiments evaluated the cytotoxic effects of a structurally related compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 100 µM, suggesting that further exploration of 1-Propyne, 3-(1-ethoxyethoxy)- could reveal similar anticancer properties.

Research Findings

Recent investigations into the biological activity of alkynes have highlighted their potential as therapeutic agents. For example:

  • Mechanism of Action : The cytotoxic effects observed in cancer cells are hypothesized to result from the induction of oxidative stress and subsequent apoptosis.
  • Structure-Activity Relationship (SAR) : Studies emphasize the importance of functional groups in determining biological activity. The ethoxyethoxy moiety may play a crucial role in enhancing solubility and bioavailability.

Q & A

Q. Basic: What synthetic strategies are effective for preparing 1-Propyne, 3-(1-ethoxyethoxy)-, and how can alkyne functionality be preserved during etherification?

The synthesis of 1-Propyne, 3-(1-ethoxyethoxy)- involves introducing the ethoxyethoxy group while retaining the reactive alkyne moiety. Williamson ether synthesis is a viable approach, but modifications are necessary to avoid side reactions with the propyne group. For example:

  • Step 1 : Protect the terminal alkyne using a silyl protecting group (e.g., TMSCl) to prevent nucleophilic attack during ether formation .
  • Step 2 : React the protected propargyl alcohol with ethyl vinyl ether under acidic catalysis to form the ethoxyethoxy linkage .
  • Step 3 : Deprotect the alkyne using tetrabutylammonium fluoride (TBAF) .
    Key challenges include avoiding polymerization of the alkyne and ensuring regioselectivity.

Q. Advanced: How does the electron-donating ethoxyethoxy group influence the reactivity of the propargyl moiety in click chemistry or cycloaddition reactions?

The ethoxyethoxy group donates electron density via oxygen lone pairs, stabilizing transition states in reactions like Huisgen cycloaddition. This can:

  • Enhance reaction rates with electron-deficient azides compared to unsubstituted propynes.
  • Alter regioselectivity in [2+2] cycloadditions due to steric and electronic effects.
    Experimental validation via kinetic studies (e.g., monitoring reaction progress via FT-IR or HPLC) is critical .

Q. Basic: What spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should researchers prioritize?

  • ¹H NMR : Look for the ethoxyethoxy protons as two triplets (δ 3.4–3.8 ppm) and the propargyl proton as a singlet (δ 1.8–2.1 ppm) .
  • ¹³C NMR : The sp-hybridized alkyne carbons appear at δ 70–85 ppm, while ether oxygens deshield adjacent carbons to δ 60–70 ppm .
  • IR : Confirm the alkyne C≡C stretch near 2100–2260 cm⁻¹ and ether C-O-C bands at 1050–1150 cm⁻¹ .

Q. Advanced: What computational methods can predict the regioselectivity of electrophilic additions to 1-Propyne, 3-(1-ethoxyethoxy)-?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for additions like hydrohalogenation. Key parameters:

  • Electrostatic potential maps to identify electron-rich regions.
  • Activation energy barriers for competing pathways (e.g., Markovnikov vs. anti-Markovnikov).
    Validate predictions experimentally using GC-MS to analyze product ratios .

Q. Basic: What are the stability considerations for 1-Propyne, 3-(1-ethoxyethoxy)- under varying storage conditions?

  • Temperature : Store at 2–8°C to prevent thermal decomposition or polymerization .
  • Light : Protect from UV exposure to avoid [2+2] photocycloaddition side reactions.
  • Moisture : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the ether group .

Q. Advanced: How can researchers mitigate side reactions during alkylation or coupling reactions involving this compound?

  • Catalyst selection : Use Pd/Cu catalysts for Sonogashira couplings to enhance alkyne specificity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states without competing nucleophilic interactions .
  • Additives : Silver salts (Ag₂O) can suppress alkyne dimerization by coordinating to the triple bond .

Q. Basic: What are the limitations of using Williamson synthesis for etherification in propargyl systems?

  • Competing elimination : Strong bases (e.g., NaH) may deprotonate the alkyne, leading to allene formation.
  • Steric hindrance : Bulky substituents on the propargyl carbon reduce nucleophilic attack efficiency.
    Alternative methods like Mitsunobu reaction or acid-catalyzed etherification are preferable for sensitive substrates .

Q. Advanced: How does the steric profile of the ethoxyethoxy group affect supramolecular interactions in host-guest systems?

  • Molecular docking studies : Simulate binding with cyclodextrins or cucurbiturils to assess cavity fit.
  • NMR titration : Measure association constants (Ka) via chemical shift perturbations of host protons.
    The flexible ethoxyethoxy chain may enhance binding entropy but reduce directional specificity .

Properties

IUPAC Name

3-(1-ethoxyethoxy)prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBBTQJLUGADEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885061
Record name 1-Propyne, 3-(1-ethoxyethoxy)-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18669-04-0
Record name 3-(1-Ethoxyethoxy)-1-propyne
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyne, 3-(1-ethoxyethoxy)-
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Record name 1-Propyne, 3-(1-ethoxyethoxy)-
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Record name 1-Propyne, 3-(1-ethoxyethoxy)-
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Record name 3-(1-ethoxyethoxy)propyne
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Synthesis routes and methods

Procedure details

A solution of 20 g (0.36 mol) of 2-propyn-1-ol in 637 ml (6.66 mol) of ethyl vinyl ether was treated at 0° under argon with 1.27 ml (16.7 mmol) of trifluoroacetic acid and the mixture was subsequently stirred at room temperature for 65 hours. 1.3 g of sodium carbonate were added, the reaction mixture was stirred at room temperature for a further 30 minutes and concentrated on a rotary evaporator. Distillation of the residue under reduced pressure yielded 1-(1-ethoxyethoxy)-2-propyne of boiling point 55°/30 mmHg.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
637 mL
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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